An In-depth Technical Guide to 4-(Tributylstannyl)pyridazine for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-(Tributylstannyl)pyridazine for Researchers and Drug Development Professionals
Introduction: 4-(Tributylstannyl)pyridazine is a heterocyclic organotin compound that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from the presence of the tributyltin moiety, which allows for palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This reaction enables the formation of carbon-carbon bonds, facilitating the introduction of the pyridazine core into a wide array of molecular scaffolds. The pyridazine ring itself is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 4-(Tributylstannyl)pyridazine for researchers, scientists, and professionals in drug development.
Core Properties of 4-(Tributylstannyl)pyridazine
A summary of the key physical and chemical properties of 4-(Tributylstannyl)pyridazine is presented below. It is important to note that while some data is readily available, specific experimental values for properties such as melting and boiling points are not extensively reported in the literature; therefore, data for structurally related compounds are provided for reference.
| Property | Value | Reference |
| CAS Number | 194865-89-9 | |
| Molecular Formula | C₁₆H₃₀N₂Sn | |
| Molecular Weight | 369.13 g/mol | |
| Physical Form | Solid | |
| Synonyms | (Pyridazin-4-yl)tributylstannane, 4-(Tributylstannyl)-1,2-diazine | |
| Boiling Point | Not available for this compound. For the related 2-(tributylstannyl)pyrazine: 130 °C at 1 mmHg. | |
| Melting Point | Not available for this compound. | |
| Density | Not available for this compound. For the related 2-(tributylstannyl)pyrazine: 1.1706 g/mL at 25 °C. |
Safety and Handling
4-(Tributylstannyl)pyridazine is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.
| Hazard Statement | Description |
| H301 | Toxic if swallowed. |
| H319 | Causes serious eye irritation. |
| H410 | Very toxic to aquatic life with long lasting effects. |
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Experimental Protocols
General Synthesis of 4-(Tributylstannyl)pyridazine
Reaction: Halopyridazine + (Bu₃Sn)₂ → 4-(Tributylstannyl)pyridazine
Materials:
-
4-Halopyridazine (e.g., 4-chloropyridazine or 4-bromopyridazine)
-
Hexabutylditin ((Bu₃Sn)₂)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., toluene or dioxane)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 4-halopyridazine (1 equivalent) and the palladium catalyst (e.g., 0.05 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add hexabutylditin (1.1 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford 4-(Tributylstannyl)pyridazine.
Stille Cross-Coupling Reaction using 4-(Tributylstannyl)pyridazine
4-(Tributylstannyl)pyridazine is an excellent substrate for Stille cross-coupling reactions, enabling the synthesis of 4-substituted pyridazines.
Reaction: 4-(Tributylstannyl)pyridazine + R-X → 4-R-pyridazine
Materials:
-
4-(Tributylstannyl)pyridazine (1 equivalent)
-
Organic halide or triflate (R-X) (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Co-catalyst/additive (e.g., CuI, CsF) - optional, but often improves yields
-
Anhydrous and degassed solvent (e.g., DMF, toluene, or dioxane)
-
Inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask, combine 4-(Tributylstannyl)pyridazine, the organic halide/triflate, the palladium catalyst, and any co-catalyst/additive.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is typically diluted with a suitable solvent (e.g., ethyl acetate) and washed with an aqueous solution of potassium fluoride (to remove tin byproducts) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 4-substituted pyridazine.
Applications in Drug Development
The pyridazine scaffold is a key feature in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] 4-(Tributylstannyl)pyridazine serves as a crucial intermediate for the synthesis of novel pyridazine-containing drug candidates.
Key Therapeutic Areas:
-
Oncology: Pyridazine derivatives have been investigated as inhibitors of various kinases, such as PIM kinases, which are implicated in cancer cell proliferation and survival.[4] They are also found in compounds targeting glutaminase 1 (GLS1) and bromodomain-containing proteins (BRD), which are involved in tumor metabolism and epigenetic regulation, respectively.[5]
-
Inflammation: Certain pyridazinone derivatives have shown potent anti-inflammatory effects by modulating key inflammatory pathways, including the inhibition of thromboxane A2 (TxA2) production and the reduction of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) signaling.[6]
-
Cardiovascular Disease: Some pyridazin-3-one derivatives have been designed and synthesized as vasorelaxant agents, showing potential for the treatment of hypertension through the modulation of endothelial nitric oxide synthase (eNOS).[7]
Visualizations
The following diagrams illustrate the general synthetic utility and a potential biological signaling pathway relevant to the pyridazine core.
References
- 1. rjptonline.org [rjptonline.org]
- 2. sarpublication.com [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
